![molecular formula C11H18N2O B3173330 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine CAS No. 946784-87-8](/img/structure/B3173330.png)
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine
Overview
Description
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine” is a chemical compound with the CAS Number: 1185295-79-7 . Its IUPAC name is N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O.2ClH/c1-13-12-14(17)8-9-16(13)19-11-10-18(2)15-6-4-3-5-7-15;;/h3-9,12H,10-11,17H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Scientific Research Applications
Medical Imaging Applications
One significant application of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine derivatives is in the field of medical imaging, particularly in Alzheimer's disease research. For instance, compounds similar in structure have been used as radioligands for PET (Positron Emission Tomography) imaging to measure amyloid plaques in vivo in the brains of Alzheimer's disease patients. These studies highlight the potential of such compounds to differentiate between Alzheimer's patients and healthy controls based on amyloid plaque accumulation, which is crucial for early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
Environmental and Toxicological Studies
Compounds structurally related to this compound have been examined for their environmental presence and toxicological impact. For example, studies on the kinetics and mechanisms of formation and destruction of N-nitrosodimethylamine (NDMA) in water, which shares structural similarities, shed light on the environmental fate of such compounds. This research is vital for understanding how these compounds react with disinfectants and their potential transformations in water treatment processes, contributing to the development of methods for reducing toxicological risks in drinking water (Sharma, 2012).
Potential Bioactive Compounds
The structural framework of this compound facilitates its exploration as a precursor for developing new bioactive compounds. For example, research into the pharmacology and toxicology of various N-Benzylphenethylamine ("NBOMe") hallucinogens, which could be structurally related to the compound , has expanded our understanding of their interaction with the serotonin receptor and their consequent psychoactive effects. Such studies not only contribute to the field of neuropharmacology but also highlight the importance of monitoring and regulating novel psychoactive substances (Halberstadt, 2017).
Safety and Hazards
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZUMYLTTXQIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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